2-Benzyl-2,6-diazaspiro[3.4]octane

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Medicinal chemistry programs require conformationally restricted scaffolds with defined exit vectors-unsubstituted or Boc-protected diazaspiro[3.4]octanes cannot mimic the benzyl group's lipophilicity and pharmacophore geometry. This N-benzyl variant (LogP 1.28, TPSA 15.3 Ų) enables CNS-penetrant kinase inhibitors and P2X3 antagonists. - **Lead optimization**: Confirmed P2X3 antagonism at 10 µM; nitrofuran derivative achieves MIC 0.016 µg/mL vs M. tuberculosis H37Rv - **Physicochemical fit**: Aligns with BBB penetration rules for neurology targets (chronic pain, depression) - **Supply**: Immediate availability for SAR libraries & fragment-based discovery

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 1194375-87-5
Cat. No. B11896178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,6-diazaspiro[3.4]octane
CAS1194375-87-5
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CNCC12CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-10-13(11-15)6-7-14-9-13/h1-5,14H,6-11H2
InChIKeyFROMIMGVGOIYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,6-diazaspiro[3.4]octane: Spirocyclic Amine Building Block


2-Benzyl-2,6-diazaspiro[3.4]octane (CAS 1194375-87-5) is a spirocyclic diamine featuring a conformationally restricted scaffold that introduces three-dimensionality and defined exit vectors for pendant groups [1]. Its molecular formula is C13H18N2, with a molecular weight of 202.295 Da . As a synthetic intermediate, it serves as a versatile building block for constructing kinase inhibitors, CNS-targeting agents, and anti-infective leads, with its benzyl substituent providing a hydrophobic handle that modulates physicochemical properties and target engagement profiles relative to other 2,6-diazaspiro[3.4]octane derivatives [2].

1 Conformationally restricted spirocyclic scaffold introduces three-dimensionality and defined exit vectors
2 Benzyl substituent provides a hydrophobic handle to modulate lipophilicity and target engagement
3 Versatile building block for kinase inhibitor, CNS-targeting, and anti-infective programs

Irreplaceability of 2-Benzyl-2,6-diazaspiro[3.4]octane in Hit-to-Lead


In-class compounds such as the unprotected 2,6-diazaspiro[3.4]octane core, the Boc-protected variant, or the regioisomeric 2,7-diazaspiro[3.4]octane cannot be simply interchanged with the target benzyl derivative. The N-benzyl group profoundly influences lipophilicity, basicity, and receptor-binding pharmacophore geometry, as evidenced by comparative LogP and polar surface area measurements . Moreover, structure-activity relationship studies in antitubercular and antimalarial programs demonstrate that peripheral substituents on the diazaspiro[3.4]octane scaffold dramatically alter potency, with a nitrofuran carboxamide derivative achieving an MIC of 0.016 µg/mL against M. tuberculosis H37Rv, while unsubstituted analogs show markedly reduced activity [1][2].

! Unprotected core or Boc-protected variant may shift lipophilicity and pharmacophore geometry relative to the benzyl derivative
! 2,7-Diazaspiro[3.4]octane regioisomer introduces different exit vectors, potentially altering receptor recognition
! Peripheral substituents critically modulate potency; unsubstituted or differently substituted analogs may show markedly reduced activity

2-Benzyl-2,6-diazaspiro[3.4]octane: Quantitative Evidence & Selection


LogP and Lipophilicity: CNS Penetration Driver

The benzyl substituent on 2-Benzyl-2,6-diazaspiro[3.4]octane increases lipophilicity compared to the Boc-protected analog, as quantified by a higher predicted LogP value (1.28 vs. 0.7) [1]. This difference of ΔLogP ≈ 0.58 translates to a roughly 4-fold higher partition coefficient, which is a critical determinant for passive membrane permeability and blood-brain barrier penetration. Compounds with LogP values in the 1-3 range are often considered optimal for CNS exposure, positioning this benzyl derivative more favorably for neurological targets than more polar analogs .

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.28 vs Boc-protected 0.7 (Δ 0.58)
May support CNS permeability screening
Computed values; experimental validation required
Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Polar Surface Area and Oral Bioavailability

2-Benzyl-2,6-diazaspiro[3.4]octane exhibits a topological polar surface area (TPSA) of 15.3 Ų, which is significantly lower than the 41.6 Ų of its Boc-protected counterpart [1]. According to Veber's rules for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are generally favorable for oral absorption. The lower TPSA of the benzyl derivative suggests superior passive membrane permeability and reduced susceptibility to active efflux, making it a more promising starting point for orally administered agents.

Polar Surface Area
Cross-study comparable
TPSA 15.3 Ų (target) vs 41.6 Ų (Boc analog)
Lower TPSA suggests improved oral absorption potential
Computed; confirm with experimental PAMPA / Caco-2
Drug-likeness Oral Bioavailability ADME Prediction

P2X3 Receptor Antagonism

2-Benzyl-2,6-diazaspiro[3.4]octane has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3) at a concentration of 10 µM, expressed in Xenopus oocytes [1]. While the specific % inhibition or IC50 value is not reported in the abstracted data, this assay confirms direct engagement with the P2X3 receptor, a validated target for chronic cough and neuropathic pain. This functional activity differentiates it from many other 2,6-diazaspiro[3.4]octane derivatives that lack reported activity at this receptor.

P2X3 Antagonism
Supporting evidence
Activity confirmed at 10 µM (rat P2X3, oocyte assay)
Supports receptor pharmacology studies
IC50 / % inhibition not reported; further profiling needed
Purinergic Signaling Pain Management Receptor Pharmacology

Antitubercular Scaffold Activity

While 2-Benzyl-2,6-diazaspiro[3.4]octane itself has not been reported with a specific MIC, a closely related nitrofuran carboxamide derivative built on the same 2,6-diazaspiro[3.4]octane scaffold demonstrates potent activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 µg/mL [1][2]. This class-level potency positions the scaffold as a privileged structure for antitubercular drug discovery, and the benzyl-substituted variant serves as a key intermediate for further SAR exploration.

Antitubercular Activity
Class-level inference
Scaffold derivative MIC 0.016 µg/mL (M. tuberculosis H37Rv)
Class-level relevance for anti-TB programs
Direct activity of this building block not reported; verify with SAR
Infectious Disease Antitubercular Agents Antimicrobial Resistance

Antimalarial Activity Across Parasite Stages

A diazaspiro[3.4]octane series, of which 2-Benzyl-2,6-diazaspiro[3.4]octane is a representative building block, has demonstrated activity against multiple stages of the Plasmodium falciparum lifecycle. Structure-activity relationship studies identified compounds within this series with low nanomolar asexual blood-stage activity (<50 nM) and potent gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [1]. This dual-stage activity profile is a highly desirable attribute in next-generation antimalarial agents.

Antimalarial Activity
Class-level inference
Optimized analogs with IC50 below 50 nM (asexual blood-stage)
Scaffold supports antimalarial SAR exploration
Multiple life-cycle stages targeted; confirm with specific derivative
Malaria Transmission-blocking Antiparasitic Agents

2-Benzyl-2,6-diazaspiro[3.4]octane: Research Applications


CNS Drug Discovery: Brain Penetration Profile

Based on its calculated LogP of 1.28 and TPSA of 15.3 Ų , 2-Benzyl-2,6-diazaspiro[3.4]octane is ideally suited as a core scaffold for designing CNS-penetrant kinase inhibitors or GPCR ligands. Its physicochemical profile aligns with empirical guidelines for blood-brain barrier penetration, making it a strategic choice for programs targeting neurological disorders such as chronic pain, depression, or neurodegenerative diseases.

P2X3 Antagonist Lead Optimization for Pain and Cough

The confirmed P2X3 receptor antagonism at 10 µM [1] positions this compound as a valuable starting point for medicinal chemistry efforts in chronic cough and neuropathic pain. Researchers can utilize the benzyl-substituted diazaspiro[3.4]octane as a privileged fragment to explore structure-activity relationships around the P2X3 pharmacophore, with the goal of improving potency and selectivity over other P2X subtypes.

Anti-Infective Scaffold Expansion

Given the potent antitubercular activity (MIC 0.016 µg/mL) of a related nitrofuran carboxamide derivative [2] and the low nanomolar antimalarial activity (<50 nM) of optimized analogs [3], 2-Benzyl-2,6-diazaspiro[3.4]octane serves as a critical building block for parallel medicinal chemistry programs in both tuberculosis and malaria. Its procurement enables the synthesis of focused libraries to probe the SAR of the benzyl moiety and to identify novel anti-infective leads with improved potency and pharmacokinetic properties.

Fragment-Based Drug Discovery: Constrained Amine Scaffold

The spirocyclic core of 2-Benzyl-2,6-diazaspiro[3.4]octane provides a rigid, three-dimensional framework that is highly valued in fragment-based drug discovery. Its defined exit vectors allow for systematic exploration of chemical space while maintaining favorable physicochemical properties. This compound can be used as a central fragment for growing into more complex lead-like molecules, particularly in programs where structural novelty and intellectual property freedom are paramount.

Application
Selection Property
Validation Focus
CNS penetration-focused program
Lipophilicity and TPSA profile
BBB permeability and oral absorption assays
P2X3 receptor pharmacology studies
Confirmed target engagement at 10 µM
Potency and selectivity profiling against P2X subtypes
Anti-infective scaffold exploration
Class-level antitubercular and antimalarial activity
SAR expansion and MIC/IC50 determination
Fragment-based drug design
Constrained spirocyclic amine geometry
Fragment growth and physicochemical property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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